molecular formula C17H17N3O B13363246 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol

2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol

Cat. No.: B13363246
M. Wt: 279.34 g/mol
InChI Key: GDFBLQZRSBJCGA-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol is a complex organic compound characterized by the presence of imidazole, phenyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol typically involves multi-step organic reactions. One common method involves the reaction of 1-methylimidazole with benzaldehyde to form an intermediate, which is then reacted with 4-pyridinecarboxaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol involves its interaction with specific molecular targets. The imidazole and pyridine groups can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-1-(4-pyridinyl)ethanol is unique due to its combination of imidazole, phenyl, and pyridine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-1-phenyl-1-pyridin-4-ylethanol

InChI

InChI=1S/C17H17N3O/c1-20-12-11-19-16(20)13-17(21,14-5-3-2-4-6-14)15-7-9-18-10-8-15/h2-12,21H,13H2,1H3

InChI Key

GDFBLQZRSBJCGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(C2=CC=CC=C2)(C3=CC=NC=C3)O

Origin of Product

United States

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